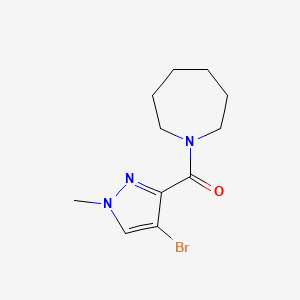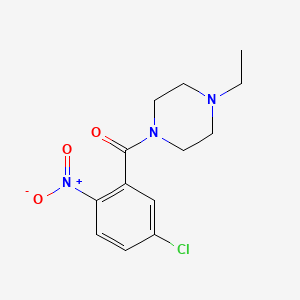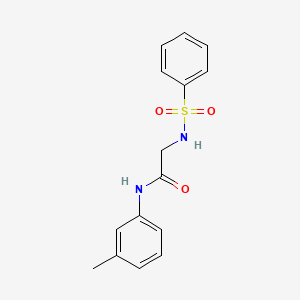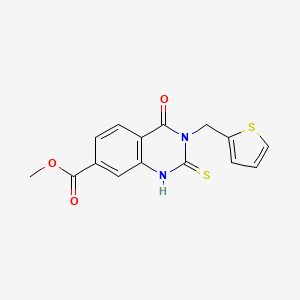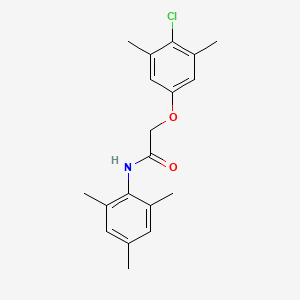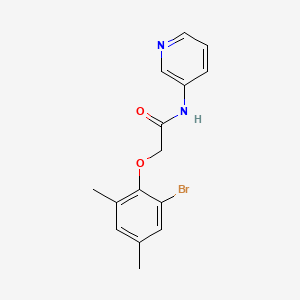
2-(2-bromo-4,6-dimethylphenoxy)-N-(pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4,6-dimethylphenoxy)-N-(pyridin-3-yl)acetamide is an organic compound characterized by the presence of a bromo-substituted dimethylphenoxy group and a pyridinylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4,6-dimethylphenoxy)-N-(pyridin-3-yl)acetamide typically involves the following steps:
Bromination: The starting material, 4,6-dimethylphenol, undergoes bromination using bromine or a brominating agent to yield 2-bromo-4,6-dimethylphenol.
Etherification: The brominated phenol is then reacted with chloroacetic acid or its derivatives under basic conditions to form 2-(2-bromo-4,6-dimethylphenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(2-bromo-4,6-dimethylphenoxy)acetic acid with 3-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4,6-dimethylphenoxy)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the phenoxy and pyridinylacetamide moieties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products
Substitution: Products depend on the nucleophile used, e.g., azide or thiol derivatives.
Oxidation: Oxidized forms of the phenoxy or pyridinylacetamide groups.
Reduction: Reduced forms of the phenoxy or pyridinylacetamide groups.
Hydrolysis: 2-(2-bromo-4,6-dimethylphenoxy)acetic acid and 3-aminopyridine.
Scientific Research Applications
2-(2-bromo-4,6-dimethylphenoxy)-N-(pyridin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular processes and pathways.
Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.
Chemical Biology: Studying its interactions with biomolecules to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4,6-dimethylphenoxy)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo-substituted phenoxy group and the pyridinylacetamide moiety may contribute to its binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-4,6-dimethylphenoxy)-N-(pyridin-3-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(2-bromo-4,6-dimethylphenoxy)-N-(pyridin-2-yl)acetamide: Similar structure but with a different position of the pyridine nitrogen.
2-(2-bromo-4,6-dimethylphenoxy)-N-(pyridin-4-yl)acetamide: Similar structure but with the pyridine nitrogen in the para position.
Uniqueness
2-(2-bromo-4,6-dimethylphenoxy)-N-(pyridin-3-yl)acetamide is unique due to the specific positioning of the bromo and dimethyl groups on the phenoxy ring and the pyridinylacetamide moiety. These structural features may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(2-bromo-4,6-dimethylphenoxy)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-10-6-11(2)15(13(16)7-10)20-9-14(19)18-12-4-3-5-17-8-12/h3-8H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENPFDPLWITCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5851653.png)
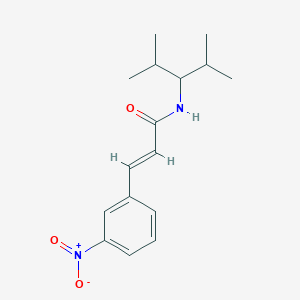
![2-(METHYLSULFANYL)-4-(1-PYRROLIDINYL)-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE](/img/structure/B5851670.png)
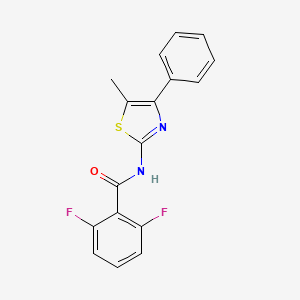
![[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3-cyclopentylpropanoate](/img/structure/B5851694.png)
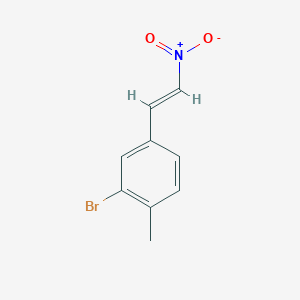
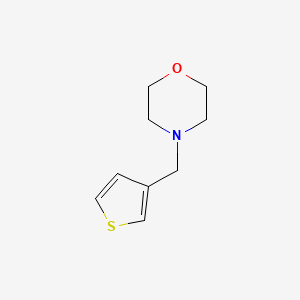
![1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5851715.png)

